molecular formula C11H6ClN3 B8282139 3-Chloro-5-phenyl-pyridazine-4-carbonitrile

3-Chloro-5-phenyl-pyridazine-4-carbonitrile

Cat. No. B8282139
M. Wt: 215.64 g/mol
InChI Key: GWKKHJDIEUWFHO-UHFFFAOYSA-N
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Patent
US07390808B2

Procedure details

3-Oxo-5-phenyl-2,3-dihydro-pyridazine-4-carbonitrile (70 mg) was suspended in 1 mL phosphorous oxychloride and heated to 100° C. for 6 hours. The mixture was then cooled and poured onto ice. The resulting brown solid product was filtered and air dried and used in the next step without further purification.
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:7]([C:8]#[N:9])=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:5]=[N:4][NH:3]1.P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:2]1[N:3]=[N:4][CH:5]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:7]=1[C:8]#[N:9]

Inputs

Step One
Name
Quantity
70 mg
Type
reactant
Smiles
O=C1NN=CC(=C1C#N)C1=CC=CC=C1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
ADDITION
Type
ADDITION
Details
poured onto ice
FILTRATION
Type
FILTRATION
Details
The resulting brown solid product was filtered
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
ClC=1N=NC=C(C1C#N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.